[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone
Description
[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic compound that features a tetrazole ring, a trifluoromethyl-substituted pyridine, and a piperazine moiety.
Properties
Molecular Formula |
C18H16F3N7O |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[2-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16F3N7O/c19-18(20,21)13-5-6-16(22-11-13)26-7-9-27(10-8-26)17(29)14-3-1-2-4-15(14)28-12-23-24-25-28/h1-6,11-12H,7-10H2 |
InChI Key |
SJGAPXRNKULWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an aromatic nitrile with sodium azide in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent .
Industry
In industry, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: These compounds share the tetrazole ring and exhibit similar biological activities.
Trifluoromethyl-pyridine derivatives: These compounds contain the trifluoromethyl-pyridine moiety and are known for their high lipophilicity and stability.
Piperazine derivatives: These compounds feature the piperazine ring and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone lies in its combination of these three functional groups, which confer a unique set of chemical and biological properties .
Biological Activity
The compound [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone, with CAS number 1351681-75-8, belongs to a class of tetrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 403.4 g/mol. The structure features a tetrazole ring, which is known for its role in enhancing biological activity due to its ability to mimic carboxylic acids and participate in hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F3N7O |
| Molecular Weight | 403.4 g/mol |
| CAS Number | 1351681-75-8 |
Tetrazole derivatives often exhibit their biological activities through various mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and diabetes.
- Antimicrobial Activity : Tetrazole compounds have shown promise as antimicrobial agents, potentially disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Anticancer Properties
Research has indicated that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies involving similar compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antiviral Activity
Tetrazole derivatives have been investigated for their antiviral properties, particularly against HIV. A study highlighted the synthesis of related compounds that demonstrated significant inhibitory activity against HIV reverse transcriptase, suggesting that this compound may have similar potential.
Neuropharmacological Effects
Given its structural characteristics, the compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This could position it as a candidate for treating mood disorders or neurodegenerative diseases.
Case Studies
Several studies have explored the biological activities of tetrazole-containing compounds:
- Cytotoxicity Studies : In vitro studies demonstrated that certain tetrazole derivatives showed selective cytotoxicity against human cancer cell lines, with IC50 values indicating significant potency.
- Antiviral Efficacy : Compounds structurally similar to this compound were tested for their ability to inhibit viral replication in cell cultures, yielding promising results.
- Neuroprotective Effects : Research has suggested that tetrazole derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
